molecular formula C18H20N2O4 B268889 N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide

N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide

Cat. No. B268889
M. Wt: 328.4 g/mol
InChI Key: UMQBEUCZQSOWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy metabolism and maintaining cellular homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.

Mechanism of Action

N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide activates AMPK by binding to the regulatory γ subunit of the enzyme. This binding induces a conformational change that allosterically activates AMPK and increases its activity towards downstream targets. N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide has been shown to activate AMPK in a dose-dependent manner, with maximal activation occurring at concentrations of 10-30 μM.
Biochemical and Physiological Effects:
Activation of AMPK by N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide leads to a number of biochemical and physiological effects. These include increased glucose uptake and fatty acid oxidation, decreased hepatic glucose production, and increased insulin sensitivity. N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide has also been shown to induce autophagy, a cellular process that degrades and recycles damaged organelles and proteins. In cancer cells, N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis, and to sensitize cells to chemotherapy.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide has several advantages as a tool compound for studying AMPK biology. It is a potent and selective activator of AMPK, and its effects are reversible and dose-dependent. However, N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide has several limitations as well. Its synthesis is complex and yields are relatively low, which can limit its availability and increase its cost. In addition, N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide is not suitable for use in vivo due to its poor pharmacokinetic properties, such as low bioavailability and rapid metabolism.

Future Directions

For research on N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide include the development of more efficient synthesis methods and the design of more potent and selective activators of AMPK. In addition, further studies are needed to elucidate the mechanisms underlying the effects of N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide on autophagy and cancer cell biology, and to explore its potential for combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide involves several steps, including the condensation of 3-acetylaniline with 4-(2-methoxyethoxy)benzoyl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acetylation of the amine group with acetic anhydride. The yield of N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide obtained through this method is typically around 20-30%.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide has been extensively studied in preclinical models of metabolic disorders and cancer. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells, and to reduce hepatic glucose production in animal models of type 2 diabetes. N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.

properties

Product Name

N-[3-(acetylamino)phenyl]-4-(2-methoxyethoxy)benzamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C18H20N2O4/c1-13(21)19-15-4-3-5-16(12-15)20-18(22)14-6-8-17(9-7-14)24-11-10-23-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

UMQBEUCZQSOWIA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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